ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1032298-75-1
VCID: VC5358151
InChI: InChI=1S/C16H18F3N3O2.ClH/c1-4-24-15(23)14(20)13-9(2)21-22(10(13)3)12-7-5-6-11(8-12)16(17,18)19;/h5-8,14H,4,20H2,1-3H3;1H
SMILES: CCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C)N.Cl
Molecular Formula: C16H19ClF3N3O2
Molecular Weight: 377.79

ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride

CAS No.: 1032298-75-1

Cat. No.: VC5358151

Molecular Formula: C16H19ClF3N3O2

Molecular Weight: 377.79

* For research use only. Not for human or veterinary use.

ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride - 1032298-75-1

Specification

CAS No. 1032298-75-1
Molecular Formula C16H19ClF3N3O2
Molecular Weight 377.79
IUPAC Name ethyl 2-amino-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetate;hydrochloride
Standard InChI InChI=1S/C16H18F3N3O2.ClH/c1-4-24-15(23)14(20)13-9(2)21-22(10(13)3)12-7-5-6-11(8-12)16(17,18)19;/h5-8,14H,4,20H2,1-3H3;1H
Standard InChI Key VOHGDXUFYBYGIR-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C)N.Cl

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Architecture

The IUPAC name, ethyl 2-amino-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetate hydrochloride, systematically describes its structure:

  • A central pyrazole ring (positions 3 and 5 substituted with methyl groups)

  • A 3-(trifluoromethyl)phenyl group at position 1

  • An ethyl ester-linked aminoacetate moiety at position 4

  • Hydrochloride salt formation at the amino group .

The trifluoromethyl (-CF₃) group introduces electron-withdrawing effects, while the methyl and ethyl esters enhance lipophilicity—critical for membrane permeability in drug candidates.

Table 1: Key Identifiers and Structural Descriptors

PropertyValue/DescriptorSource Reference
CAS Registry Number1032298-75-1
Molecular FormulaC₁₆H₁₉ClF₃N₃O₂
Molecular Weight377.79 g/mol
SMILES NotationCCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C)N.Cl
InChIKeyVOHGDXUFYBYGIR-UHFFFAOYSA-N

Spectroscopic and Computational Descriptors

The compound’s InChI string (InChI=1S/C16H18F3N3O2.ClH/c1-4-24-15(23)14(20)13-9(2)21-22(10(13)3)12-7-5-6-11(8-12)16(17,18)19;/h5-8,14H,4,20H2,1-3H3;1H) encodes its connectivity and stereochemical features, enabling precise virtual screening and database searches . Computational tools like PubChem’s Lexichem TK 2.7.0 and OEChem 2.3.0 were used to generate standardized nomenclature and structural representations .

Synthesis and Manufacturing

Industrial-Scale Production Challenges

  • Regioselectivity: Ensuring correct substitution patterns on the pyrazole ring.

  • Trifluoromethyl Handling: Specialized equipment required for safe CF₃ group introduction due to corrosive byproducts.

  • Salt Formation Control: Critical for consistent purity and solubility profiles.

Physicochemical Properties

Stability Considerations

  • pH Sensitivity: The hydrochloride salt may dissociate in alkaline conditions, reforming the free base.

  • Hydrolytic Degradation: Ester groups susceptible to hydrolysis under acidic/basic conditions, requiring anhydrous storage .

Pharmacological and Biochemical Perspectives

Target Engagement Hypotheses

Pyrazole derivatives are established modulators of:

  • Kinase Enzymes: Inhibition of cyclin-dependent kinases (CDKs) or tyrosine kinases due to ATP-binding site interactions.

  • G-Protein-Coupled Receptors (GPCRs): Structural mimicry of purine cores in adenosine receptors.

  • Ion Channels: Trifluoromethyl groups may enhance binding to voltage-gated channels.

ADMET Predictions

  • Absorption: High permeability predicted (CF₃ enhances membrane diffusion).

  • Metabolism: Ester hydrolysis by carboxylesterases generates a polar carboxylic acid metabolite.

  • Toxicity: Potential hepatotoxicity from trifluoromethylarene bioactivation to reactive intermediates.

Applications in Drug Discovery

Lead Optimization Scaffold

The compound’s modular structure allows for:

  • Side Chain Diversification: Substituting the ethyl ester with other alcohols (e.g., isopropyl, benzyl).

  • Aromatic Isosterism: Replacing 3-(trifluoromethyl)phenyl with pyridyl or thiophene rings.

  • Salt Forms: Exploring alternative counterions (e.g., sulfate, mesylate) for improved solubility .

Case Studies in Medicinal Chemistry

  • Anticancer Agents: Analogous pyrazole-acetates show IC₅₀ values <10 µM against breast cancer cell lines.

  • Anti-Inflammatory Drugs: Trifluoromethylpyrazoles inhibit COX-2 with >100-fold selectivity over COX-1.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator